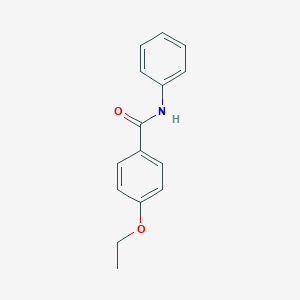

4-ethoxy-N-phenylbenzamide

Description

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

4-ethoxy-N-phenylbenzamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H15NO2/c1-2-18-14-10-8-12(9-11-14)15(17)16-13-6-4-3-5-7-13/h3-11H,2H2,1H3,(H,16,17) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VCHIXAVDNIQOPN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=CC=C(C=C1)C(=O)NC2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H15NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10325155 | |

| Record name | 4-ethoxy-N-phenylbenzamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10325155 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

241.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

15437-13-5 | |

| Record name | NSC408885 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=408885 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 4-ethoxy-N-phenylbenzamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10325155 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for 4 Ethoxy N Phenylbenzamide and Its Analogues

Conventional Synthetic Routes and Precursors

The traditional synthesis of 4-ethoxy-N-phenylbenzamide and its analogues primarily relies on well-established chemical transformations. These methods, while effective, often involve multiple steps and the use of stoichiometric reagents.

Amidation Reactions and Coupling Reagents

The formation of the amide bond is the cornerstone of this compound synthesis. This is typically achieved through the reaction of a carboxylic acid derivative with an amine. A common approach involves the activation of 4-ethoxybenzoic acid, often by converting it to the more reactive acid chloride using reagents like thionyl chloride. evitachem.com This activated intermediate then readily reacts with an aniline (B41778) derivative to form the desired N-aryl benzamide (B126).

A wide array of coupling reagents has been developed to facilitate this amidation process, particularly for less reactive starting materials. mdpi.com Reagents such as 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC) in conjunction with N-hydroxybenzotriazole (HOBt) or 4-dimethylaminopyridine (B28879) (DMAP) are frequently employed to promote the formation of the amide bond under milder conditions. nih.gov For instance, studies have shown that using one equivalent of EDC and DMAP with a catalytic amount of HOBt can provide good to excellent yields of amide derivatives, even with electron-deficient amines. nih.gov Other common coupling reagents include dicyclohexylcarbodiimide (B1669883) (DCC)/DMAP, (benzotriazol-1-yloxy)tris(dimethylamino)phosphonium hexafluorophosphate (B91526) (BOP), and (O-(7-azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate) (HATU). nih.gov

The choice of coupling reagent and reaction conditions can be critical, especially when dealing with electron-deficient amines or sterically hindered substrates, where reactions can be sluggish. nih.gov Research has demonstrated that optimizing the combination of coupling agents and bases, such as triethylamine (B128534) (Et3N) or diisopropylethylamine (DIPEA), is crucial for achieving high yields. nih.govrsc.org

Multicomponent Reaction Strategies

Multicomponent reactions (MCRs) offer a more streamlined approach to the synthesis of complex molecules like benzamides by combining three or more reactants in a single step. rsc.orgrsc.org This strategy is highly valued for its efficiency and atom economy.

One notable MCR for benzamide synthesis involves the reaction of arynes, isocyanides, and water, which can produce benzamide derivatives in moderate to good yields under mild, transition-metal-free conditions. acs.org Another innovative MCR strategy involves the in-situ installation of a directing group, followed by a C-H activation-based amide arylation, all in one pot. rsc.orgrsc.org This method has been successfully applied to the synthesis of arylated benzamides, demonstrating the potential for creating complex structures with improved sustainability. rsc.orgrsc.orgresearchgate.net

MCRs are considered a green and material-efficient method for organic synthesis. researchgate.net However, a comprehensive evaluation of their "greenness" also requires considering the upstream processes involved in preparing the starting materials. researchgate.net

Advanced and Green Chemistry Approaches in this compound Synthesis

In recent years, there has been a significant shift towards developing more environmentally friendly and efficient synthetic methods. These "green chemistry" approaches aim to reduce waste, minimize energy consumption, and utilize less hazardous substances.

Microwave-Assisted Synthesis

Microwave-assisted organic synthesis has emerged as a powerful tool for accelerating chemical reactions. evitachem.com The use of microwave irradiation can dramatically reduce reaction times, often from hours to minutes, and improve product yields. nih.govmdpi.com

In the context of benzamide synthesis, microwave heating has been successfully employed in the condensation of 2-phenyl-3,1-(4H)-benzoxazin-4-one with anilines to produce 2-benzoylamino-N-phenylbenzamide derivatives. nih.govmdpi.com This method, particularly when combined with solvent-free conditions, offers a rapid and efficient route to these compounds. nih.govmdpi.com For example, a reaction that required 2 hours of conventional reflux heating could be completed in minutes with microwave assistance, with an increase in yield. mdpi.com

The benefits of microwave-assisted synthesis extend to various heterocyclic compounds and have been noted for improving purity and simplifying work-up procedures. arkat-usa.orgarabjchem.org

Catalytic Synthesis: Role of Heteropolyacids and Other Catalysts

The use of catalysts is central to many green chemistry approaches as they can increase reaction efficiency and reduce the need for stoichiometric reagents. Heteropolyacids (HPAs), particularly of the Keggin type (e.g., H3PW12O40), have proven to be highly effective and recyclable catalysts for the synthesis of benzamide derivatives. nih.govmdpi.comresearchgate.net

HPAs have been successfully used as catalysts in the microwave-assisted, solvent-free synthesis of 2-benzoylamino-N-phenylbenzamide derivatives, leading to high yields in short reaction times. nih.govmdpi.com The choice of HPA can influence the reaction yield, with H3PW12O40 often showing the best performance. nih.govmdpi.com These catalysts are valued for their environmental benignity and have shown excellent catalytic activity in a range of other organic reactions. researchgate.net

Other catalytic systems have also been explored. For instance, a method for preparing 4-ethoxy phenylacetic acid, a related compound, utilizes phosphorus oxychloride (POCl3) and a phase-transfer catalyst in a multi-step synthesis. google.com Borane-pyridine complexes have also been identified as efficient catalysts for direct amidation reactions. mdpi.com Furthermore, gold-based catalysts, such as Au/DNA, have been developed for the synthesis of amides from alcohols and azides. rsc.org

Exploration of Derivatization Strategies for this compound

The core structure of this compound presents multiple opportunities for chemical modification to explore and optimize its physicochemical and biological properties. Derivatization strategies can be broadly categorized by modifications to the two primary components of the molecule: the 4-ethoxybenzoyl group (often referred to as the "western hemisphere") and the N-phenyl group (the "eastern hemisphere"). Research into analogous N-phenylbenzamide structures has revealed several effective strategies for creating diverse chemical libraries.

A primary method for synthesizing the core benzamide linkage involves the coupling of a substituted benzoic acid with a substituted aniline. For instance, the condensation of a benzoic acid with various amines can be achieved using coupling reagents like N,N′-diisopropylcarbodiimide (DIC) in the presence of an activating agent such as N-hydroxybenzotriazole (HOBt). nih.gov

Modifications of the Benzoyl Moiety:

The benzoyl ring of the N-phenylbenzamide scaffold is a common target for derivatization. Introducing substituents can significantly influence the molecule's activity. In a study on related benzamides, researchers introduced a methyl ketone at the C-5 position, which then served as a handle for further chemical transformations. acs.org This ketone was converted into a bromomethyl ketone derivative, which was subsequently reacted with thioacetamide (B46855) to form a thiazole (B1198619) ring, demonstrating a multi-step derivatization strategy. acs.orgacs.org

Another approach involves the introduction of various alkyl and aromatic groups. In one study, ethyl and cyclopropyl (B3062369) groups were added, resulting in compounds with significant activity against Mycobacterium tuberculosis. acs.org Conversely, the addition of anisole (B1667542) groups at the ortho- or para- positions led to poor antibacterial activity. acs.org The introduction of electron-deficient groups, such as monofluoro and difluoro substituents, has also been explored, though in some cases, this led to a significant decrease in potency. acs.org

Systematic structure-activity relationship (SAR) studies on related 2-acetamido-N-phenylbenzamides have shown that modifications at the ortho-position of the benzoyl ring are particularly effective. nih.gov A clear SAR profile emerged where 2-alkyl ether substitutions, including a 2-ethoxy group, demonstrated potent activity as RXFP1 agonists. nih.gov This highlights the potential of modifying the position of the ethoxy group on the benzoyl ring of this compound or introducing other alkoxy groups to modulate activity.

Modifications of the N-Phenyl Moiety:

The N-phenyl portion of the molecule is another critical area for derivatization. The nature and position of substituents on this ring can dramatically alter biological effects. In the development of inhibitors for the enterovirus 71 (EV 71), a series of N-phenylbenzamide derivatives were synthesized with various substituents on the N-phenyl ring. nih.gov For example, the introduction of a bromine atom at the para-position of the N-phenyl ring resulted in a compound with promising antiviral activity. nih.gov

In the pursuit of anti-schistosomal agents, a structure-activity relationship study of N-phenylbenzamide analogs demonstrated that electron-withdrawing groups on both the benzoyl and the N-phenyl rings were beneficial for activity. nih.gov Specifically, shifting a trifluoromethyl substituent from the para- to the meta-position on the N-phenyl ring increased the compound's schistosomicidal activity. nih.gov Conversely, the removal of substituents from the N-phenyl ring often led to the abolishment of biological activity. nih.gov

The following tables summarize the findings from derivatization studies on analogous N-phenylbenzamide structures, providing insights into potential modifications for this compound.

Table 1: Derivatization of the Benzamide Moiety and Reported Activities

| Parent Scaffold | Modification | Derivative | Reported Activity | Reference |

|---|---|---|---|---|

| Benzamide | Introduction of a C-5 methyl ketone | 5-acetyl-2-[2-(3-fluorophenyl)ethoxy]benzamide | Antitubercular (IC90 = 3.6 μM) | acs.org |

| Benzamide | Conversion of C-5 methyl ketone to thiazole | 2-[2-(3-fluorophenyl)ethoxy]-5-(2-methyl-1,3-thiazol-4-yl)benzamide | Antitubercular (IC90 = 3.1 μM) | acs.orgacs.org |

| Benzamide | Addition of C-5 ethyl group | 5-ethyl-2-[2-(3-fluorophenyl)ethoxy]benzamide | Antitubercular (IC90 = 0.9 μM) | acs.org |

| Benzamide | Addition of C-5 cyclopropyl group | 5-cyclopropyl-2-[2-(3-fluorophenyl)ethoxy]benzamide | Antitubercular (IC90 = 1.2 μM) | acs.org |

| 2-Acetamido-N-phenylbenzamide | 2-ethoxy substitution | 2-ethoxy-N-(3-(trifluoromethylsulfonyl)phenyl)benzamide | RXFP1 Agonist (EC50 = 265 nM) | nih.gov |

Table 2: Derivatization of the N-Phenyl Moiety and Reported Activities

| Parent Scaffold | Modification | Derivative | Reported Activity | Reference |

|---|---|---|---|---|

| 3-Amino-4-methoxybenzamide | N-(4-bromophenyl) substitution | 3-amino-N-(4-bromophenyl)-4-methoxybenzamide | Anti-EV 71 (IC50 = 5.7 ± 0.8–12 ± 1.2 μM) | nih.gov |

| N-Phenylbenzamide | N-(3-(trifluoromethyl)phenyl) substitution | N-(3-(Trifluoromethyl)phenyl)-4-(trifluoromethyl)benzamide | Antischistosomal (Active) | nih.gov |

| N-Phenylbenzamide | N-(4-(trifluoromethyl)phenyl) substitution | N-(4-(Trifluoromethyl)phenyl)-4-(trifluoromethyl)benzamide | Antischistosomal (Less active than meta-isomer) | nih.gov |

| 2-Acetamido-N-phenylbenzamide | N-(3-(trifluoromethylsulfonyl)phenyl) substitution | 2-acetamido-N-(3-(trifluoromethylsulfonyl)phenyl)benzamide | RXFP1 Agonist | nih.gov |

These examples from related benzamide series underscore the chemical tractability of the N-phenylbenzamide scaffold. The derivatization strategies, primarily involving amide coupling with diverse building blocks and functional group transformations on the aromatic rings, provide a robust framework for the synthesis and optimization of novel this compound analogues for various applications.

Structural Elucidation and Conformational Analysis of 4 Ethoxy N Phenylbenzamide

Spectroscopic Characterization Techniques in Structural Determination

The precise molecular structure of 4-ethoxy-N-phenylbenzamide is established through several key spectroscopic methods. These techniques probe the molecule's atomic and electronic environment, providing a detailed fingerprint for its identification and characterization.

Nuclear Magnetic Resonance (NMR) Spectroscopy (e.g., ¹H-NMR, ¹³C-NMR)

NMR spectroscopy is a fundamental tool for elucidating the carbon-hydrogen framework of a molecule.

¹H-NMR: In the proton NMR spectrum of this compound, the ethoxy group gives rise to a characteristic triplet at approximately 1.4 ppm (for the -CH₃ group) and a quartet around 4.1 ppm (for the -OCH₂- group). The aromatic protons on the two phenyl rings typically appear as a complex series of multiplets in the region of 6.9 to 8.0 ppm. The amide proton (N-H) usually presents as a broad singlet at a downfield chemical shift, often above 8.0 ppm, due to its acidic nature and involvement in hydrogen bonding.

¹³C-NMR: The carbon-13 NMR spectrum provides information on all unique carbon atoms in the molecule. The ethoxy group's methyl carbon appears at approximately 15 ppm, while the methylene (B1212753) carbon is found further downfield around 64 ppm. The aromatic carbons resonate in the 114-140 ppm range, with their exact shifts depending on the electronic effects of the substituents. The carbon atom attached to the ether oxygen is typically found around 160 ppm. The carbonyl carbon (C=O) of the amide group is characteristically observed at a significantly downfield position, generally in the range of 165-170 ppm. lew.ro

Table 1: Predicted NMR Spectral Data for this compound

| Nucleus | Signal Type | Predicted Chemical Shift (δ) in ppm | Assignment |

| ¹H | Triplet | ~1.4 | -O-CH₂-CH₃ |

| ¹H | Quartet | ~4.1 | -O-CH₂ -CH₃ |

| ¹H | Multiplet | ~6.9-7.2 | Aromatic Protons (ethoxy-substituted ring) |

| ¹H | Multiplet | ~7.1-7.8 | Aromatic Protons (N-phenyl ring) |

| ¹H | Singlet | >8.0 | -CO-NH - |

| ¹³C | Alkyl | ~15 | -O-CH₂-C H₃ |

| ¹³C | Alkyl | ~64 | -O-C H₂-CH₃ |

| ¹³C | Aromatic | ~114-160 | Phenyl and Benzoyl Ring Carbons |

| ¹³C | Carbonyl | ~166 | -C =O |

Fourier Transform Infrared (FT-IR) Spectroscopy

FT-IR spectroscopy is employed to identify the functional groups present in the molecule by measuring the absorption of infrared radiation, which excites molecular vibrations. researchgate.net The FT-IR spectrum of this compound displays several characteristic absorption bands. A prominent feature is the N-H stretching vibration of the secondary amide, which typically appears as a sharp band around 3300 cm⁻¹. The amide group also shows two other distinct bands: the C=O stretching vibration (Amide I band) is observed in the region of 1650-1680 cm⁻¹, and the N-H bending vibration coupled with C-N stretching (Amide II band) appears near 1540 cm⁻¹. Furthermore, the asymmetric and symmetric C-O-C stretching vibrations of the ethoxy group are expected around 1250 cm⁻¹ and 1040 cm⁻¹, respectively. Aromatic C-H stretching bands are typically seen above 3000 cm⁻¹. spectroscopyonline.com

Table 2: Characteristic FT-IR Absorption Bands for this compound

| Vibrational Mode | Functional Group | Typical Wavenumber (cm⁻¹) |

| N-H Stretch | Secondary Amide | ~3300 |

| C-H Stretch (Aromatic) | Phenyl Rings | >3000 |

| C=O Stretch (Amide I) | Amide | ~1650-1680 |

| N-H Bend (Amide II) | Amide | ~1540 |

| C-O-C Asymmetric Stretch | Ether | ~1250 |

| C-O-C Symmetric Stretch | Ether | ~1040 |

Mass Spectrometry (MS)

Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It provides the exact molecular weight and valuable information about the molecule's structure through its fragmentation pattern. The monoisotopic mass of this compound (C₁₅H₁₅NO₂) is 241.1103 Da. uni.lu In high-resolution mass spectrometry (HRMS), the compound can be observed as various adducts. For instance, the protonated molecule [M+H]⁺ would have an m/z of 242.1176, while the sodium adduct [M+Na]⁺ would be detected at 264.0995. uni.lu The fragmentation pattern typically involves cleavage at the amide bond, leading to fragments corresponding to the benzoyl and aniline (B41778) portions of the molecule.

Table 3: Predicted Mass Spectrometry Data for this compound Adducts

| Adduct | Formula | Predicted Mass-to-Charge Ratio (m/z) |

| [M+H]⁺ | [C₁₅H₁₆NO₂]⁺ | 242.11756 |

| [M+Na]⁺ | [C₁₅H₁₅NNaO₂]⁺ | 264.09950 |

| [M+K]⁺ | [C₁₅H₁₅KNO₂]⁺ | 280.07344 |

| [M-H]⁻ | [C₁₅H₁₄NO₂]⁻ | 240.10300 |

Data sourced from PubChem. uni.lu

X-ray Crystallography for Solid-State Structure Determination

X-ray crystallography provides unambiguous proof of a molecule's three-dimensional structure in the solid state. This technique can determine the precise spatial arrangement of atoms, bond lengths, bond angles, and intermolecular interactions within the crystal lattice. For molecules like this compound, X-ray analysis would reveal the planarity of the amide functional group and the dihedral angles between the two aromatic rings. Studies on similar N-phenylbenzamide derivatives have shown that the conformation of the N-phenylbenzamide group is generally consistent, though it can be influenced by crystal packing forces. researchgate.net These forces, including hydrogen bonds involving the amide N-H and C=O groups, as well as weaker C-H···π and π···π interactions, play a crucial role in dictating the final crystal structure. researchgate.netresearchgate.net Polymorphism, the ability to exist in multiple crystal forms, is a known phenomenon for this class of compounds. researchgate.net

Table 4: Representative Data Obtained from X-ray Crystallography

| Parameter | Description | Typical Information for N-Phenylbenzamides |

| Crystal System | The basic geometric framework of the crystal. | e.g., Monoclinic, Orthorhombic |

| Space Group | The symmetry elements of the unit cell. | e.g., P2₁/c, P-1 |

| Unit Cell Dimensions | The lengths (a, b, c) and angles (α, β, γ) of the unit cell. | Varies with polymorph |

| Dihedral Angle | The twist angle between the two phenyl rings. | Influenced by substitution and packing |

| Hydrogen Bonding | Intermolecular N-H···O=C interactions. | Defines supramolecular assemblies |

Theoretical Approaches to Conformational Analysis

Theoretical and computational methods, such as Density Functional Theory (DFT), are used to complement experimental data and to explore the conformational landscape of a molecule in the gas phase, free from crystal packing effects. researchgate.netevitachem.com For this compound, these calculations can predict the most stable conformations by mapping the potential energy surface as a function of key dihedral angles, such as the rotation around the amide C-N bond and the bonds connecting the phenyl rings to the central amide unit. nih.gov These studies help in understanding the molecule's intrinsic flexibility and the energy barriers between different conformers. The results from theoretical analyses can be correlated with experimental findings from NMR and FT-IR to provide a comprehensive understanding of the compound's structural dynamics. researchgate.net

Biological Activity and Mechanistic Insights of 4 Ethoxy N Phenylbenzamide Derivatives

Antiviral Activity Studies

Derivatives of N-phenylbenzamide have demonstrated significant efficacy against several viral pathogens, most notably Enterovirus 71 (EV71) and Hepatitis C virus (HCV). The mechanism often involves targeting viral proteins or modulating host factors to inhibit replication.

Enterovirus 71 is a non-enveloped RNA virus responsible for hand-foot-mouth disease (HFMD), which can sometimes lead to severe neurological complications. nih.gov Currently, no approved antiviral therapy is available for EV71 infections, making the development of new inhibitors a priority. nih.gov N-phenylbenzamide derivatives have emerged as a promising class of EV71 inhibitors. mdpi.comresearchgate.net

Initial screening of compound libraries identified the N-phenylbenzamide scaffold as having moderate activity against the EV71 virus. mdpi.com This led to the synthesis and evaluation of a series of derivatives to improve potency. mdpi.comresearchgate.net Studies have shown that modifications to the N-phenylbenzamide core can lead to compounds with potent anti-EV71 activity. nih.gov For instance, several derivatives have shown 50% inhibitory concentration (IC₅₀) values below 5.00 μM. nih.gov One particularly active derivative, compound 29 (N-(4-Ethylphenyl)-4-methoxy-3-(methylamino)benzamide), exhibited an IC₅₀ of 0.95 µM, approaching the potency of the control drug pirodavir (B1678457) (IC₅₀ = 0.16 µM). nih.gov

Another study identified 3-amino-N-(4-bromophenyl)-4-methoxybenzamide (1e) as a promising lead compound. mdpi.com It was found to be active against four different strains of EV71 (SZ-98, JS-52-3, H, BrCr) with IC₅₀ values ranging from 5.7 to 12 µM and exhibited low cytotoxicity in Vero cells. mdpi.comresearchgate.net The amide linker between the two aromatic rings in the benzamide (B126) structure appears to be essential for anti-EV71 activity. nih.gov

| Compound | Target/Strain | IC₅₀ (µM) | TC₅₀ (µM) | Selectivity Index (SI) | Source |

|---|---|---|---|---|---|

| Compound 29 (N-(4-Ethylphenyl)-4-methoxy-3-(methylamino)benzamide) | EV71 (SZ-98) | 0.95 ± 0.11 | >20.18 | >21 | nih.gov |

| Compound 28 | EV71 (SZ-98) | 1.12 ± 0.05 | >23.40 | >21 | nih.gov |

| Compound 1e (3-amino-N-(4-bromophenyl)-4-methoxybenzamide) | EV71 (SZ-98 strain) | 5.7 ± 0.8 | 620 ± 0.0 | 109 | mdpi.comresearchgate.net |

| Compound 1e (3-amino-N-(4-bromophenyl)-4-methoxybenzamide) | EV71 (JS-52-3 strain) | 12 ± 1.2 | 620 ± 0.0 | 52 | mdpi.comresearchgate.net |

| Pirodavir (Control) | EV71 (SZ-98) | 0.16 | 31 ± 2.2 | >193 | nih.govmdpi.com |

Hepatitis C virus (HCV), a leading cause of chronic liver disease, has also been a target for N-phenylbenzamide derivatives. nih.gov While direct-acting antivirals (DAAs) targeting viral proteins like NS3/4A protease and NS5B polymerase have improved treatment, the emergence of resistant strains necessitates the development of drugs with new mechanisms. nih.govnih.gov

Certain N-phenylbenzamide derivatives have shown considerable anti-HCV activity. nih.gov The mechanism for some of these compounds is believed to involve the modulation of host factors, such as increasing the intracellular levels of the APOBEC3G (A3G) protein, which has been demonstrated to inhibit HCV replication. nih.govtandfonline.com

In one study, compound 23 was identified with an IC₅₀ value of 0.57 µM against HCV, which was more potent than the reference compound IMB-26. nih.gov Further structural modifications led to the discovery of even more potent inhibitors. nih.gov An extensive structure-activity relationship (SAR) study of biaryl amide derivatives identified compound 80 as the most active, with a 50% effective concentration (EC₅₀) of 15 nM, nearly equivalent to the clinical drug telaprevir. nih.gov This highlights the significant potential of the N-phenylbenzamide scaffold in developing potent anti-HCV agents. nih.gov

| Compound | Activity Metric | Value (µM) | Source |

|---|---|---|---|

| Compound 23 | IC₅₀ | 0.57 ± 0.00 | nih.gov |

| Compound 25 | IC₅₀ | 7.12 ± 0.44 | nih.gov |

| Compound 41 | IC₅₀ | 2.92 ± 0.01 | nih.gov |

| Compound 80 | EC₅₀ | 0.015 | nih.gov |

| IMB-26 (Reference) | IC₅₀ | 1.46 ± 0.62 | nih.gov |

| Telaprevir (Reference) | EC₅₀ | 0.015 | nih.gov |

Anticancer and Antiproliferative Potentials

The benzamide structure is a key feature in numerous compounds developed for cancer therapy. evitachem.comnih.gov Derivatives of 4-ethoxy-N-phenylbenzamide have been investigated for their ability to inhibit cancer cell growth through various mechanisms, including epigenetic modulation and inhibition of key cell cycle kinases.

Histone acetyltransferases (HATs) are enzymes that play a critical role in chromatin remodeling and gene expression regulation. The HAT p300 is a transcriptional co-activator that is often dysregulated in cancer. A study focused on synthesizing and evaluating N-phenylbenzamide analogs as modulators of p300 enzymatic activity. biorxiv.org This research successfully identified both activators and inhibitors of p300 within the same chemical series, demonstrating that small structural changes to the N-phenylbenzamide scaffold can significantly alter biological activity. biorxiv.org For example, compound YF2 was identified as a potent activator of p300, while compound JF1 , which contains a piperidin-1-yl moiety, was found to be an inhibitor. biorxiv.org These findings suggest that the N-phenylbenzamide scaffold is a viable starting point for developing novel epigenetic modulators for therapeutic use. biorxiv.org

Protein kinases are crucial regulators of cellular signaling pathways, and their aberrant activity is a hallmark of many cancers. nih.gov The Aurora kinases (A, B, and C) are a family of serine-threonine kinases that are essential for mitotic progression. mdpi.comrjpbr.com Their overexpression in various tumors has made them attractive targets for anticancer drug development. mdpi.combris.ac.uk

Several classes of Aurora kinase inhibitors are based on scaffolds that share features with N-phenylbenzamide derivatives. mdpi.comgoogle.com For example, a pyrazole-benzimidazole derivative has been studied as a classical Aurora-A kinase inhibitor, highlighting the importance of the benzamide moiety for binding to the ATP pocket. mdpi.com Computational studies, including 3D-QSAR and molecular docking, have been used to investigate the structural determinants of Aurora B inhibitors based on different derivative series. mdpi.com These studies reveal that hydrogen bonding and interactions within a hydrophobic pocket are key for inhibitory activity, features that can be engineered into N-phenylbenzamide-based structures. mdpi.com The development of benzamide derivatives as potential protein kinase inhibitors is an active area of cancer research. researchgate.net

Derivatives based on the N-phenylbenzamide structure have demonstrated cytotoxic effects against a variety of cancer cell lines. smolecule.com The introduction of different heterocyclic systems and substituents to the core structure has been explored to enhance anticancer activity. nih.gov

A series of new imidazole-based N-phenylbenzamide derivatives were synthesized and tested against lung (A549), cervical (HeLa), and breast (MCF-7) cancer cell lines. nih.gov Two derivatives, 4e and 4f , showed good activity, with IC₅₀ values ranging from 7.5 to 11.1 µM. nih.gov Compound 4f , which has a fluorine substitution, was the most active in the series. nih.gov Another study evaluated sulfonyl-α-L-amino acid derivatives with an anisamide (methoxy-benzamide) scaffold against several cancer cell lines. ekb.eg This work identified compounds with selective cytotoxicity towards hepatocellular carcinoma (HEPG2), breast cancer (MCF7), and pancreatic cancer (PaCa2) cell lines. ekb.eg

| Compound | Cell Line | IC₅₀ (µM) | Source |

|---|---|---|---|

| Compound 4e (2-(4,5-Dicyano-1H-imidazol-2-yl)-N-(4-methoxyphenyl)benzamide) | A549 (Lung) | 11.1 | nih.gov |

| Compound 4e (2-(4,5-Dicyano-1H-imidazol-2-yl)-N-(4-methoxyphenyl)benzamide) | HeLa (Cervical) | 10.2 | nih.gov |

| Compound 4e (2-(4,5-Dicyano-1H-imidazol-2-yl)-N-(4-methoxyphenyl)benzamide) | MCF-7 (Breast) | 9.7 | nih.gov |

| Compound 4f | A549 (Lung) | 7.5 | nih.gov |

| Compound 4f | HeLa (Cervical) | 9.3 | nih.gov |

| Compound 4f | MCF-7 (Breast) | 8.9 | nih.gov |

Antimicrobial and Antifungal Efficacy

The N-phenylbenzamide core structure, of which this compound is a member, has been identified as a promising framework for the development of new antimicrobial and antifungal agents, particularly in an era of increasing drug resistance. nih.gov

Antibacterial Spectrum and Potency

Studies have shown that N-phenylbenzamide derivatives possess activity against both Gram-positive and Gram-negative bacteria. nih.gov One study investigating a series of N-phenylbenzamides found that they inhibited the growth of Staphylococcus aureus (a Gram-positive bacterium) and Escherichia coli (a Gram-negative bacterium). nih.gov The antibacterial efficacy was determined using the zone of inhibition method. nih.gov

Another study focused on N-phenethylbenzamide derivatives isolated from Piper betle. nih.gov Several of these compounds demonstrated potential antimicrobial activity, particularly against Shigella flexneri (Gram-negative) and the Gram-positive bacteria Listeria monocytogenes, methicillin-resistant Staphylococcus aureus (MRSA), and vancomycin-resistant Enterococcus faecalis (VRE), with minimum inhibitory concentration (MIC) values in the range of 16-32 µg/mL. nih.gov

| Compound | Organism | MIC (µg/mL) |

| Piperbetamide A | Shigella flexneri | 32 |

| Listeria monocytogenes | 32 | |

| Methicillin-resistant S. aureus | 16 | |

| Vancomycin-resistant E. faecalis | 32 | |

| Piperbetamide C | Shigella flexneri | 32 |

| Listeria monocytogenes | 32 | |

| Methicillin-resistant S. aureus | 32 | |

| Vancomycin-resistant E. faecalis | 32 | |

| Piperbetamide D | Shigella flexneri | 32 |

| Listeria monocytogenes | 32 | |

| Methicillin-resistant S. aureus | 16 | |

| Vancomycin-resistant E. faecalis | 32 |

Data sourced from a study on N-phenethylbenzamide derivatives. nih.gov

Antifungal Activities

The antifungal potential of N-phenylbenzamide derivatives has also been a subject of investigation. Research has demonstrated that these compounds can inhibit the growth of the opportunistic yeast, Candida albicans. nih.gov The antifungal activity was assessed by measuring the zone of inhibition. nih.gov

Furthermore, a study on N-(4-halobenzyl)amides highlighted their efficacy against various Candida species. mdpi.com One particular derivative with a bulky alkyl disubstitution and a para-hydroxyl group showed significant inhibitory action against eight different Candida strains, including some resistant to fluconazole, with MIC values ranging from 85.3 to 341.3 µg/mL. mdpi.com This compound was also active against the emerging multi-resistant yeast, Candida auris. mdpi.com

| Compound Derivative | Organism | MIC (µg/mL) |

| N-(4-halobenzyl)amide derivative | Candida krusei ATCC 14243 | 7.8 |

| Candida parapsilosis | 31.25 | |

| Candida auris 01256P CDC | 85.3 | |

| Other Candida strains | 85.3 - 341.3 |

Data sourced from a study on N-(4-Halobenzyl)amides. mdpi.com

Analgesic Properties

The analgesic potential of this class of compounds is linked to their ability to inhibit cyclooxygenase (COX) enzymes, which are key in the prostaglandin (B15479496) biosynthetic pathway that mediates pain and inflammation. acs.org

Cyclooxygenase-1 (COX-1) Inhibition

Researchers have specifically designed and synthesized 5-amino-2-ethoxy-N-(substituted-phenyl)benzamide derivatives as potent and selective inhibitors of COX-1. researchgate.netelsevierpure.comnih.gov These compounds were developed based on the structures of known COX-1 inhibitors. researchgate.netnih.gov

In a murine acetic acid-induced writhing test, a standard model for assessing analgesic effects, these derivatives exhibited significant activity. researchgate.netelsevierpure.comnih.gov Notably, 5-amino-2-ethoxy-N-(2-methoxyphenyl)benzamide demonstrated potent COX-1 inhibitory and analgesic activities comparable to the well-known non-steroidal anti-inflammatory drug (NSAID), indomethacin (B1671933). researchgate.netelsevierpure.comnih.gov Another derivative, 5-amino-2-ethoxy-N-(3-trifluoromethylphenyl)benzamide, showed an even more potent analgesic effect than indomethacin in the same assay, although its direct COX-1 inhibitory activity was weaker. researchgate.netelsevierpure.comnih.gov These findings suggest that these derivatives are promising candidates for the development of new analgesic agents. researchgate.netelsevierpure.comnih.gov

| Compound | Target | Activity |

| 5-amino-2-ethoxy-N-(2-methoxyphenyl)benzamide | COX-1 | Potent inhibitory and analgesic activities, similar to indomethacin. researchgate.netelsevierpure.comnih.gov |

| 5-amino-2-ethoxy-N-(3-trifluoromethylphenyl)benzamide | COX-1 | Weaker inhibitory activity than indomethacin, but a more potent analgesic effect. researchgate.netelsevierpure.comnih.gov |

Activity Against Kinetoplastid Parasites

Neglected tropical diseases caused by kinetoplastid parasites, such as Trypanosoma and Leishmania, are a major global health concern. N-phenylbenzamide derivatives have been investigated as potential therapeutic agents against these protozoans, with their mechanism of action often linked to binding the parasites' unique mitochondrial DNA, known as kinetoplast DNA (kDNA). nih.govnih.gov

A study on three series of N-phenylbenzamide analogues revealed significant activity against several kinetoplastid parasites. nih.govnih.gov Bisarylimidamides, one of the series studied, were identified as submicromolar inhibitors of Trypanosoma brucei (the causative agent of African trypanosomiasis), Trypanosoma cruzi (the causative agent of Chagas disease), and Leishmania donovani (a causative agent of leishmaniasis). nih.govnih.gov In contrast, bis(2-aminoimidazolines) and bis(2-aminobenzimidazoles) showed micromolar activity primarily against T. brucei. nih.govnih.gov Further studies with N-alkyl guanidine (B92328) derivatives of N-phenylbenzamides showed that some compounds were 100% curative in a mouse model of acute African trypanosomiasis. csic.es

| Compound Series | Parasite | Activity Level (EC50) |

| Bis(2-aminoimidazolines) | Trypanosoma brucei | Micromolar nih.govnih.gov |

| Bis(2-aminobenzimidazoles) | Trypanosoma brucei | Micromolar nih.govnih.gov |

| Bisarylimidamides | Trypanosoma brucei | Submicromolar nih.govnih.gov |

| Trypanosoma cruzi | Submicromolar nih.govnih.gov | |

| Leishmania donovani | Submicromolar nih.govnih.gov |

Other Pharmacological Targets and Receptor Modulation

Beyond the activities already detailed, the versatile N-phenylbenzamide scaffold has been explored for its potential to interact with various other pharmacological targets.

Anticancer Activity: Several studies have pointed towards the anticancer potential of this chemical class. ontosight.aiontosight.ai For instance, new imidazole-based N-phenylbenzamide derivatives have been synthesized and shown to exhibit good cytotoxic activity against lung, cervical, and breast cancer cell lines, with IC50 values in the low micromolar range. nih.gov Computational studies suggest that these compounds may act by targeting ABL1 kinase. nih.gov Additionally, salicylanilides (2-hydroxy-N-phenylbenzamides) and their conjugates have been shown to significantly decrease the viability of glioblastoma cells, inducing cell death through the activation of autophagy. csic.es

Antiviral Activity: A series of novel N-phenylbenzamide derivatives were synthesized and evaluated for their activity against Enterovirus 71 (EV71), a significant human pathogen. nih.govresearchgate.net One derivative, 3-amino-N-(4-bromophenyl)-4-methoxybenzamide, was found to be active against several EV71 strains at low micromolar concentrations, making it a promising lead for the development of anti-EV71 drugs. nih.govresearchgate.net

Receptor Modulation: Certain benzamide derivatives have been investigated for their effects on neurotransmitter receptors. Specifically, some have been characterized as antagonists of the dopamine (B1211576) D3 receptor, which is implicated in the mechanisms of drug dependence and addiction. nih.gov

5-Hydroxytryptamine2A (5-HT2A) Receptor Inverse Agonism

Derivatives of N-phenylbenzamide have been identified as potent inverse agonists of the 5-hydroxytryptamine2A (5-HT2A) receptor. nih.govacs.org This receptor is a key player in various physiological processes, and its modulation is a therapeutic strategy for several conditions. Most antipsychotic drugs, for instance, are potent 5-HT2A receptor inverse agonists. nih.gov

Serotonin, released from platelets during thrombosis, activates these cells through the 5-HT2A receptor, making inverse agonists of this receptor a potential new class of antithrombotic agents. nih.govacs.org Research in this area led to the discovery of 3-methoxy-N-(3-(1-methyl-1H-pyrazol-5-yl)-4-(2-morpholinoethoxy)phenyl)benzamide (APD791), a highly selective 5-HT2A inverse agonist. nih.gov A medicinal chemistry program optimized a series of phenyl pyrazole (B372694) inverse agonists for improved selectivity, solubility, and antiplatelet activity, which resulted in the development of APD791. nih.gov This compound was found to inhibit serotonin-amplified human platelet aggregation with a half-maximal inhibitory concentration (IC50) of 8.7 nM and showed minimal binding to related 5-HT2B and 5-HT2C receptors. nih.gov

Toll-Like Receptor 7 (TLR7) Agonism

Toll-like receptors (TLRs) are a fundamental part of the innate immune system, recognizing pathogen-associated molecular patterns. google.com Specifically, TLR7 recognizes single-stranded RNA and certain synthetic small molecules, triggering signaling cascades that result in the production of antiviral cytokines like interferon-alpha (IFN-α). google.comnih.gov Agonists of TLR7 are therefore investigated as immunostimulants, particularly as vaccine adjuvants or for treating viral infections like hepatitis C. google.comacs.orgdrugbank.com

While direct studies on this compound derivatives as TLR7 agonists are not prominent in the provided literature, the broader class of N-phenylbenzamide-related structures has been explored. Structure-activity relationship (SAR) studies have been conducted on related heterocyclic compounds like imidazoquinolines to understand their TLR7-agonistic activity. acs.org For example, the TLR7 agonist imiquimod (B1671794) and the TLR9 agonist CpG ODN have been shown to induce antiviral cytokines and chemokines. nih.gov This indicates the potential for small molecules, including appropriately substituted benzamides, to modulate the immune response through TLR7.

Phosphodiesterase 10A (PDE10A) Inhibition

Phosphodiesterase 10A (PDE10A) is an enzyme that degrades the second messengers cyclic adenosine (B11128) monophosphate (cAMP) and cyclic guanosine (B1672433) monophosphate (cGMP). nih.gov It is highly expressed in the medium spiny neurons of the brain's striatum, making it a key regulator of dopamine signaling and a promising therapeutic target for central nervous system disorders such as schizophrenia, Huntington's disease, and Tourette syndrome. nih.govnih.govneurologylive.com

Inhibition of PDE10A leads to an increase in cAMP and cGMP levels, which can modulate the activity of striatal output pathways. nih.gov Several potent and selective PDE10A inhibitors based on various scaffolds have been developed. acs.org For instance, TAK-063, a pyridazinone derivative, showed high inhibitory activity with an IC50 of 0.30 nM and over 15,000-fold selectivity against other phosphodiesterases. nih.gov Another research effort utilized structure-based drug design to identify a novel class of quinoline-based PDE10A inhibitors, leading to the clinical candidate PF-2545920 for the treatment of schizophrenia. rcsb.org While these examples are not direct N-phenylbenzamide derivatives, the exploration of related heterocyclic structures highlights the ongoing search for effective PDE10A inhibitors. acs.org

Alpha-Glucosidase Inhibition

Alpha-glucosidase is a key intestinal enzyme responsible for breaking down complex carbohydrates into absorbable simple sugars like glucose. nih.gov Inhibiting this enzyme can delay carbohydrate digestion, leading to a reduction in postprandial blood glucose levels. nih.govnih.gov This mechanism makes α-glucosidase inhibitors a valuable therapeutic option for managing type 2 diabetes mellitus. nih.gov

A series of phthalimide-phenoxy-1,2,3-triazole-N-phenylacetamides, which are structurally related to N-phenylbenzamides, were designed and evaluated for their α-glucosidase inhibitory activity. nih.gov The research found that many of these derivatives were more potent than the standard drug, acarbose. nih.gov The N-phenylacetamide derivatives showed particularly promising results, with the potency being highly dependent on the substitution pattern on the phenyl ring. nih.gov

Histone Deacetylase (HDAC) Inhibition

Histone deacetylases (HDACs) are enzymes that remove acetyl groups from histone and non-histone proteins, playing a crucial role in the epigenetic regulation of gene expression. nih.govfrontiersin.org The inhibition of HDACs can lead to histone hyperacetylation, altering chromatin structure and reactivating the transcription of tumor suppressor genes. nih.gov This makes HDAC inhibitors (HDACis) an important class of anticancer agents. nih.govfrontiersin.org

Elucidation of Biological Mechanisms of Action

The mechanisms through which this compound derivatives exert their effects are tied directly to their molecular targets.

5-HT2A Inverse Agonism : The mechanism involves blocking the constitutive activity of the 5-HT2A receptor. This action prevents the receptor from adopting its active conformation, thereby inhibiting downstream signaling pathways even in the absence of an agonist like serotonin. For antithrombotic applications, this translates to the inhibition of serotonin-amplified platelet aggregation. nih.govacs.org

PDE10A Inhibition : By inhibiting PDE10A, these compounds prevent the breakdown of cAMP and cGMP in striatal medium spiny neurons. nih.gov This enhances signaling through pathways modulated by these second messengers, such as those involving dopamine D1 and D2 receptors, ultimately influencing neuronal excitability and motor control. neurologylive.com

HDAC Inhibition : The primary mechanism involves the chelation of the zinc ion within the catalytic site of zinc-dependent HDACs (Classes I, II, and IV). nih.govnih.gov This blockage prevents the enzyme from deacetylating histones, leading to an accumulation of acetylated histones. The resulting open chromatin structure allows for the transcription of previously silenced genes, such as the cell cycle inhibitor p21, which can suppress cancer cell proliferation. nih.gov

α-Glucosidase Inhibition : These derivatives act as competitive inhibitors of α-glucosidase in the small intestine. nih.govnih.gov By binding to the active site of the enzyme, they prevent the breakdown of disaccharides and oligosaccharides into monosaccharides, thereby slowing glucose absorption into the bloodstream and lowering post-meal hyperglycemia. nih.gov

Antiparasitic Action : Certain N-phenylbenzamide derivatives function as DNA minor groove binders, particularly in the AT-rich kinetoplast DNA (kDNA) of trypanosomatid parasites. nih.gov This binding can disrupt kDNA replication and function, leading to parasite death. nih.gov

Structure-Activity Relationship (SAR) Studies for Biological Potency

SAR studies are crucial for optimizing the potency and selectivity of N-phenylbenzamide derivatives for their respective targets.

For anti-enterovirus 71 (EV71) activity , a series of N-phenylbenzamide derivatives were synthesized and tested. The study revealed that the benzene (B151609) ring B (the N-phenyl part) was essential for activity. The compound 3-amino-N-(4-bromophenyl)-4-methoxybenzamide (1e) emerged as a promising lead, demonstrating significantly higher selectivity compared to the reference drug. nih.gov

| Compound | Substitutions | IC₅₀ (μM) | TC₅₀ (μM) | Selectivity Index (SI) |

|---|---|---|---|---|

| 1e | A-Ring: 3-NH₂, 4-OCH₃; B-Ring: 4-Br | 5.7 ± 0.8 | 620 | 109 |

| Pirodavir (Control) | - | 0.4 ± 0.1 | 31 | 78 |

In the context of α-glucosidase inhibition , SAR studies on N-phenylacetamide derivatives showed that substitutions on the N-phenyl ring were critical. nih.gov The 4-bromo derivative was the most potent compound, while a 4-nitro substitution decreased activity, and bulky groups like 2,6-dimethyl led to inactivity. This suggests that both electronic and steric factors on the N-phenyl ring govern the inhibitory potential. nih.gov

| Compound | Substitution on N-phenyl ring | IC₅₀ (μM) |

|---|---|---|

| 11j | 4-Bromo | 14.1 ± 0.5 |

| 11k | 4-Nitro | 52.5 ± 1.1 |

| 11c | 2,6-Dimethyl | > 1000 |

| Acarbose (Control) | - | 750.0 ± 1.5 |

For HDAC inhibition , SAR studies on benzamide derivatives have established several key principles. The structure typically consists of a cap group, a linker, and a zinc-binding group (ZBG). nih.gov Studies on phenylbutyrate-derived benzamides showed that introducing an isopropyl moiety to interact with a hydrophobic motif in the enzyme's binding domain significantly increased potency. nih.gov Further studies indicated that for antiproliferative activity, molecules with a methyl or amino group at the R2 position were effective, but only those with the amino group showed direct HDAC inhibitory activity. nih.gov It was also found that shorter molecule length correlated with stronger HDAC inhibition. nih.gov

Finally, for antiparasitic activity , SAR studies on bis(2-aminoimidazolines) with an N-phenylbenzamide core showed that replacing the 2-aminoimidazoline (B100083) rings with other heterocycles like 1H-benzimidazol-2-ylamine or pyridine-2-carboxamidine significantly altered the DNA binding mode and biological activity against different kinetoplastid parasites. nih.gov

Influence of Substituents and Structural Modifications

The biological activity of this compound derivatives can be significantly modulated by the introduction of various substituents and structural modifications to its core scaffold. Research has demonstrated that alterations to the N-phenyl ring, the benzamide ring, and the linking amide group can lead to substantial changes in potency and selectivity for different biological targets.

For instance, in the context of anti-enterovirus 71 (EV71) activity, the nature of the substituent on the N-phenyl ring (benzene ring B) is crucial. Derivatives with electron-withdrawing groups, such as chlorine (Cl) and bromine (Br), at the para-position of this ring have shown increased anti-EV71 activity. mdpi.comnih.gov Notably, the bromo-substituted analog, 3-amino-N-(4-bromophenyl)-4-methoxybenzamide (1e), exhibited potent activity against multiple EV71 strains. nih.gov Conversely, replacing the N-phenyl ring with a cyclohexyl group resulted in a loss of antiviral activity, highlighting the importance of the aromatic nature of this moiety. mdpi.com

Structure-activity relationship (SAR) studies on N-phenylbenzamide analogs as antischistosomal agents have also underscored the importance of electronic effects. The presence of electron-withdrawing groups, such as nitro (NO2) and trifluoromethyl (CF3), on the phenyl rings generally enhanced activity against Schistosoma mansoni. dspace.unza.zm A systematic study using a Craig plot to guide substituent selection on both phenyl rings of the N-phenylbenzamide scaffold identified that combining substituents with specific hydrophobic and electronic characteristics led to the most potent compounds. nih.gov

In the development of inhibitors for Mycobacterium tuberculosis QcrB, modifications of the benzamide core have yielded significant insights. The introduction of various five-membered heterocyclic aromatic rings at the C-5 position of the benzamide core led to compounds with excellent antitubercular activity. acs.orgacs.org Specifically, 3-furan and 2-furan analogs showed high potency with lower cytotoxicity. acs.org Thiophene and methylthiophene derivatives also displayed excellent activity, though with higher cytotoxicity. acs.orgacs.org However, a 3,5-dimethyl oxazole (B20620) substituent was less effective and more cytotoxic. acs.orgacs.org These findings suggest that while the morpholine (B109124) moiety in earlier lead compounds can be replaced, not all heterocyclic systems are well-tolerated. acs.org Furthermore, large six-membered aromatic rings at this position were generally not tolerated. acs.org

The substitution pattern on the benzamide nitrogen also plays a critical role. In a series of N-phenylbenzamide bisguanidines with antiprotozoal activity, the introduction of N-alkyl substituents was found to be well-tolerated, with N-ethyl and N-isopropyl derivatives showing curative effects in vivo. csic.es This suggests that modifying the lipophilicity and basicity through N-alkylation can be a viable strategy for enhancing the antiprotozoal activity of these compounds. csic.es

The following tables summarize the influence of various substituents on the biological activity of this compound derivatives across different therapeutic areas.

Table 1: Influence of Substituents on Anti-EV71 Activity

| Compound ID | Substituent on N-phenyl ring (Ring B) | Activity | Reference |

|---|---|---|---|

| 2a | Unsubstituted | Moderate | nih.gov |

| 1e | 4-Bromo | Potent | nih.gov |

| 2b | Cyclohexyl (replaces phenyl) | Inactive | mdpi.com |

Table 2: Structure-Activity Relationship of Benzamide Analogs against M. tuberculosis

| Compound ID | Modification on Benzamide Core | IC90 (µM) | HepG2 CC50 (µM) | Reference |

|---|---|---|---|---|

| 4l | 3-Furan | 0.41 | 40 | acs.org |

| 4m | 2-Furan | 0.58 | 40 | acs.org |

| 4o | 3-Thiophene | 0.35 | 30 | acs.orgacs.org |

| 4p | 2-Thiophene | 0.2 | 13 | acs.orgacs.org |

| 4r | 3,5-Dimethyl oxazole | 96 | 7.4 | acs.orgacs.org |

| 4s | Thiazole (B1198619) derivative | 2.3 | >20 | acs.orgacs.org |

Pharmacophore Identification

A pharmacophore represents the essential three-dimensional arrangement of functional groups of a molecule that is necessary for its biological activity. For the this compound class of compounds, while a single universal pharmacophore across all biological targets is unlikely, specific pharmacophoric features have been identified for different activities.

The core N-phenylbenzamide structure itself can be considered a "polymorphophore," a moiety that encourages the formation of polymorphs due to a relatively constant conformation that is occasionally altered by crystal packing forces. researchgate.net This inherent conformational preference, combined with the capability for intermolecular N–H···O hydrogen bonding and various weak interactions (C–H···O, C–H···π, and π···π), forms the foundational scaffold from which specific pharmacophores are built. researchgate.net

For soluble epoxide hydrolase (sEH) inhibition, a novel secondary pharmacophore has been proposed. In a series of 4-benzamidobenzoic acid hydrazide derivatives, the hydrazide group was introduced as a key interacting moiety. brieflands.com This, in combination with the benzamide core, defines a new pharmacophore for sEH inhibitors, moving away from the more common urea-based structures. brieflands.com

In the context of antitubercular agents targeting QcrB, a structure-activity relationship analysis suggests a pharmacophore model where the benzamide core is substituted at the C-5 position. acs.org The model indicates that while a variety of functional groups can replace the original morpholine moiety, there are specific requirements. For instance, hydrogen bond donors are tolerated, while large aromatic rings and certain electron-withdrawing groups like fluorine are less favorable at this position. acs.org

For antiprotozoal N-phenylbenzamide bisguanidines, the pharmacophore appears to involve the dicationic bisguanidine portion, which is known to bind to the DNA minor groove, and the N-phenylbenzamide linker. csic.es The nature of the linker is crucial, as an amide linker provided 5- to 10-fold higher potency than a urea (B33335) linker, indicating its integral role in the pharmacophore. csic.es Modifications to the guanidine groups, such as N-alkoxy or N-hydroxy substitutions, led to weak activity, suggesting that the unsubstituted or N-alkylated guanidines are key features. csic.es

Pharmacophore modeling has also been applied more broadly to ligands of targets like the peroxisome proliferator-activated receptor-gamma (PPARγ), where benzamide derivatives, such as 2-chloro-5-nitro-N-phenylbenzamide, have been identified as antagonists. nih.gov Such models help in identifying the shared structural features responsible for a specific type of activity (e.g., agonist vs. antagonist) and can be used in virtual screening to discover new ligands. nih.gov

Computational and Theoretical Investigations of 4 Ethoxy N Phenylbenzamide

Molecular Docking Simulations for Ligand-Receptor Interactions

Molecular docking is a computational technique used to predict the preferred orientation of one molecule (the ligand) when bound to a second (the receptor, typically a protein), forming a stable complex. mdpi.comnih.gov This method is instrumental in structure-based drug design for predicting the binding mode and affinity of a small molecule within the active site of a target protein. nih.gov The process involves a search algorithm to generate various ligand poses and a scoring function to evaluate the fitness of these poses. nih.gov

While specific docking studies for 4-ethoxy-N-phenylbenzamide are not extensively detailed in the available literature, research on structurally similar benzamide (B126) derivatives provides significant insights into their potential interactions with biological targets. For instance, a derivative, (N-{4-[2-(5-methyl-3-oxo-2,3-dihydro-1H-pyrazol-1-yl)-2-oxoethoxy]phenyl}benzamide), was investigated as a potential inhibitor of the COVID-19 main protease (PDB ID: 6LU7). jetir.org The study revealed strong binding affinity, suggesting that the oxoethoxy phenyl benzamide scaffold is a promising candidate for interaction with this viral enzyme. jetir.org

The docking results for this derivative indicated a low binding energy, which corresponds to a high binding affinity. jetir.org The interactions were stabilized by multiple hydrogen bonds with key amino acid residues in the protein's active site, namely GLU166, SER144, and LEU141. jetir.org This type of analysis is critical for understanding the structural basis of inhibition and for guiding the design of more potent analogs. mdpi.com In silico studies on other N-phenylbenzamides have also been used to predict their binding to targets like the enzyme Aminoglycoside-2″-phosphotransferase-IIa, which is implicated in bacterial resistance. mdpi.com

| Parameter | Value | Significance |

|---|---|---|

| Target Protein | COVID-19 Main Protease (PDB: 6LU7) | A key enzyme for viral replication, making it a therapeutic target. jetir.org |

| Binding Energy | -8.90 kcal/mol | Indicates a strong and stable binding interaction between the ligand and the receptor. jetir.org |

| Inhibition Constant (Ki) | 301.49 nM | Represents the concentration required to produce half-maximum inhibition, with lower values indicating higher potency. jetir.org |

| Interacting Amino Acids | GLU166, SER144, LEU141 | These are the specific residues in the protein's active site that form hydrogen bonds with the ligand, anchoring it in place. jetir.org |

This data is for the derivative (N-{4-[2-(5-methyl-3-oxo-2,3-dihydro-1H-pyrazol-1-yl)-2-oxoethoxy]phenyl}benzamide), as a representative example for this class of compounds. jetir.org

Molecular Dynamics (MD) Simulations for Complex Stability

Following molecular docking, Molecular Dynamics (MD) simulations are often performed to assess the stability of the predicted ligand-receptor complex over time. mdpi.com MD simulations model the physical movements of atoms and molecules, providing a dynamic view of the binding interactions and conformational changes within the complex. mdpi.comnih.gov This technique is crucial for validating docking poses and understanding the energetic and structural factors that contribute to binding stability. mdpi.com

In a typical MD simulation, the docked protein-ligand complex is solvated in a water box with counterions to neutralize the system. nih.gov The simulation then calculates the trajectory of the atoms over a specific period, allowing for the analysis of the complex's stability. mdpi.com Key parameters evaluated include the root-mean-square deviation (RMSD) of the protein and ligand, which measures conformational changes from the initial docked pose. A stable RMSD value over time suggests a stable binding mode.

Furthermore, MD simulations allow for a detailed analysis of the noncovalent interactions that stabilize the complex, such as hydrogen bonds, hydrophobic interactions, water bridges, and pi-stacking, and how frequently they occur during the simulation. mdpi.com This information provides a more comprehensive understanding of the binding mechanism than static docking alone. mdpi.com For benzamide derivatives, MD simulations would be essential to confirm that the key interactions predicted by docking are maintained in a dynamic, solvated environment, thereby reinforcing the compound's potential as a stable inhibitor. mdpi.comnih.gov

Quantum Chemical Calculations

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are used to investigate the intrinsic electronic properties of a molecule. nih.govnih.gov These calculations provide fundamental insights into molecular structure, stability, and reactivity. dergipark.org.tr

Density Functional Theory (DFT) is a computational method used to determine the electronic structure of molecules. nih.gov A key application of DFT is the analysis of Frontier Molecular Orbitals (FMOs): the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). growingscience.com The HOMO represents the ability of a molecule to donate an electron, while the LUMO represents its ability to accept an electron. growingscience.com

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO energy gap (ΔE), is a critical parameter for determining a molecule's chemical reactivity, kinetic stability, and polarizability. nih.gov A small energy gap suggests that the molecule is more reactive, as it requires less energy to excite an electron from the HOMO to the LUMO, facilitating charge transfer within the molecule. nih.gov

For a related compound, 4-ethoxy-N-(4-ethoxy-2-hydroxybenzylidene)benzohydrazide, DFT calculations have been performed to determine these quantum chemical parameters. researchgate.net The analysis of these parameters helps in understanding the molecule's electronic behavior and potential for interactions.

| Quantum Chemical Parameter | Calculated Value (a.u.) | Interpretation |

|---|---|---|

| Total Energy | -1107.9012 | Represents the total electronic energy of the molecule in its optimized geometry. researchgate.net |

| EHOMO | -0.2446 | Energy of the highest occupied molecular orbital, related to ionization potential. researchgate.net |

| ELUMO | -0.01387 | Energy of the lowest unoccupied molecular orbital, related to electron affinity. researchgate.net |

| Energy Gap (ΔE) | 0.23073 | A larger gap indicates higher kinetic stability and lower chemical reactivity. nih.govresearchgate.net |

| Ionization Energy | 0.2446 | The energy required to remove an electron from the molecule. researchgate.net |

| Electron Affinity | 0.01387 | The energy released when an electron is added to the molecule. researchgate.net |

| Chemical Potential (μ) | -0.1292 | Measures the escaping tendency of electrons from an equilibrium system. researchgate.net |

| Chemical Hardness (η) | 0.1152 | Measures the resistance to change in electron distribution or charge transfer. researchgate.net |

| Chemical Softness (S) | 8.6805 | The reciprocal of hardness, indicating the molecule's polarizability. researchgate.net |

This data is for the related compound 4-ethoxy-N-(4-ethoxy-2-hydroxybenzylidene)benzohydrazide, calculated at the B3LYP/6-31G* level of theory, serving as an illustrative example.* researchgate.net

Natural Bonding Orbital (NBO) analysis transforms the complex, delocalized molecular orbitals into localized orbitals that correspond to the familiar Lewis structure elements, such as core electrons, lone pairs, and two-center bonds. uni-muenchen.dewikipedia.org This method provides a quantitative description of bonding interactions and intramolecular charge transfer. dergipark.org.tr The analysis examines interactions between filled "donor" NBOs (bonds or lone pairs) and empty "acceptor" NBOs (antibonds). wikipedia.org The strength of these donor-acceptor interactions indicates the degree of electron delocalization, which is a key factor in molecular stability. dergipark.org.tr For this compound, NBO analysis would reveal the hybridization of atomic orbitals and the delocalization of electron density from the lone pairs on the oxygen and nitrogen atoms into the antibonding orbitals of the adjacent carbonyl group and aromatic rings.

The Molecular Electrostatic Potential (ESP) or Electrostatic Potential (ESP) surface is a visual representation of the charge distribution around a molecule. nih.govresearchgate.net It is used to predict how molecules will interact with each other, identifying regions that are rich or poor in electrons. researchgate.net The ESP map is color-coded, with red typically indicating regions of negative electrostatic potential (electron-rich, susceptible to electrophilic attack) and blue indicating regions of positive electrostatic potential (electron-poor, susceptible to nucleophilic attack). nih.gov For this compound, the ESP surface would be expected to show a strong negative potential around the carbonyl oxygen and the ethoxy oxygen atom due to their high electronegativity and lone pairs. Conversely, a positive potential would be expected around the amide proton (N-H), making it a potential hydrogen bond donor.

In Silico Assessment of Drug-Likeness and Pharmacokinetic Profiles

Before a compound can be considered a viable drug candidate, its pharmacokinetic profile—encompassing Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET)—must be evaluated. jonuns.comnih.gov In silico ADMET prediction models are now integral to the early stages of drug discovery, allowing for the rapid screening of compounds to identify those with favorable drug-like properties and to flag potential liabilities. mdpi.comnih.gov

Studies on various N-phenylbenzamide derivatives have utilized computational tools like pkCSM to predict their ADMET properties. mdpi.com These predictions are based on the molecule's structure and provide estimates for a range of important pharmacokinetic parameters. This early assessment helps to prioritize compounds for further development and reduces the likelihood of late-stage failures due to poor pharmacokinetics. jonuns.com For the class of N-phenylbenzamides, these predictions can guide structural modifications to improve properties like solubility or metabolic stability. mdpi.com

| ADMET Property | Parameter | Significance |

|---|---|---|

| Absorption | Water Solubility (LogS) | Affects dissolution and absorption. Poor solubility can limit oral bioavailability. |

| Caco-2 Permeability | Predicts intestinal absorption of orally administered drugs. mdpi.com | |

| Distribution | Volume of Distribution (VDss) | Indicates the extent of a drug's distribution in body tissues versus plasma. |

| Blood-Brain Barrier (BBB) Permeability | Predicts whether a compound can cross the BBB to act on the central nervous system. | |

| Metabolism | CYP450 Substrate/Inhibitor | Predicts interactions with cytochrome P450 enzymes, which are crucial for drug metabolism and can lead to drug-drug interactions. mdpi.com |

| Metabolites | Identifies potential metabolic products of the compound. | |

| Excretion | Total Clearance | Predicts the rate at which a drug is removed from the body. |

| Toxicity | AMES Toxicity | Assesses the mutagenic potential of a compound. mdpi.com |

| Hepatotoxicity | Predicts the potential for the compound to cause liver damage. jonuns.com |

This table represents typical parameters evaluated in an in silico ADMET profile for N-phenylbenzamide derivatives. mdpi.com

Polymorphism and Solid State Characteristics of 4 Ethoxy N Phenylbenzamide

Identification and Characterization of Polymorphic Forms

While specific polymorphic forms of 4-ethoxy-N-phenylbenzamide have not been detailed in the reviewed literature, the broader class of N-phenylbenzamide derivatives has been shown to exhibit polymorphism. For example, N-[2-(hydroxymethyl)phenyl]benzamide has been found to exist in at least two polymorphic forms, both crystallizing in the P21/n space group but with differing unit cell parameters and crystal packing arrangements. researchgate.net Similarly, N-(3-hydroxyphenyl)-3-methoxybenzamide has been identified in two distinct polymorphic forms: one in the orthorhombic space group Pna21 and another in the triclinic space group P-1. mdpi.comresearchgate.net

The identification and characterization of these polymorphs were achieved through single-crystal X-ray diffraction, which provides definitive information about the crystal structure. mdpi.comresearchgate.net Techniques such as variable temperature powder diffraction have also been employed to study the phase transitions between polymorphs. researchgate.net The characterization of different polymorphic forms is crucial as it reveals variations in molecular conformation and intermolecular interactions, which in turn dictate the macroscopic properties of the solid.

Intermolecular Interactions and Crystal Packing Motifs

The crystal packing of N-phenylbenzamide derivatives is predominantly governed by a network of intermolecular interactions. The most significant of these is the N–H···O hydrogen bond formed between the amide groups of adjacent molecules. nih.govresearchgate.net This interaction typically leads to the formation of chains or other supramolecular synthons. nih.gov

In addition to the primary N–H···O hydrogen bonding, weaker interactions such as C–H···O, C–H···N, C–H···π, and π···π stacking interactions play a crucial role in stabilizing the crystal lattice. researchgate.netnih.gov For instance, in the crystal structure of 4-methoxy-N-phenylbenzamide, a close analog of this compound, molecules are linked by inter-amide N—H⋯O hydrogen bonds, creating C(4) chains. nih.gov In the case of 4-ethoxy-N-(4-ethoxyphenyl)-N-phenylaniline, weak C—H···π interactions link molecules into supramolecular chains. nih.gov

Below is a table summarizing the crystal data for related N-phenylbenzamide compounds, illustrating the types of crystal systems and space groups observed in this family of molecules.

| Compound Name | Formula | Crystal System | Space Group | Key Intermolecular Interactions |

| 4-methoxy-N-phenylbenzamide | C₁₄H₁₃NO₂ | Triclinic | P-1 | N—H···O hydrogen bonds forming C(4) chains. nih.gov |

| 4-chloro-N-phenylbenzamide | C₁₃H₁₀ClNO | Triclinic | P1 | N—H···O hydrogen bonds, C—H···O contacts, and C—H···Cl interactions forming one-dimensional chains. researchgate.net |

| N-[2-(hydroxymethyl)phenyl]benzamide | Not specified in provided text | Monoclinic | P21/n | Intramolecular N−H···O(H) and intermolecular O−H···O═C hydrogen bonds, π overlap. researchgate.net |

| N-(3-hydroxyphenyl)-3-methoxybenzamide | Not specified in provided text | Orthorhombic/Triclinic | Pna21 / P-1 | Hydrogen bonding networks (3D net vs. layered structure). mdpi.com |

Factors Influencing Polymorphism in N-Phenylbenzamide Systems

The occurrence of polymorphism in N-phenylbenzamide systems is influenced by a delicate balance of several factors. These include:

Conformational Flexibility: The N-phenylbenzamide scaffold possesses conformational flexibility, particularly around the amide bond and the bonds connecting the phenyl rings to the amide group. Different conformers can pack in various ways, leading to different crystal structures. mdpi.com

Substituent Effects: The nature and position of substituents on the phenyl rings can significantly impact intermolecular interactions. Functional groups capable of hydrogen bonding, such as hydroxyl or methoxy (B1213986) groups, can introduce alternative hydrogen bonding motifs, favoring the formation of different polymorphs. mdpi.com

Crystallization Conditions: The conditions under which crystallization occurs, such as the choice of solvent, temperature, and cooling rate, can influence which polymorphic form is obtained. Different solvent environments can promote different intermolecular interactions, leading to the nucleation and growth of distinct crystal forms. symbiosisonlinepublishing.com

Thermodynamic and Kinetic Factors: The relative stability of different polymorphs is a key factor. One polymorph may be thermodynamically more stable, while another may be kinetically favored under certain conditions. This interplay between thermodynamics and kinetics can result in the isolation of different polymorphic forms. symbiosisonlinepublishing.com

The study of N-[2-(hydroxymethyl)phenyl]benzamide highlights that the nature of dispersive interactions due to π overlap can be a differentiating factor between polymorphs. researchgate.net In one form, these interactions are combined with hydrogen bonding in a single molecule-molecule interaction, while in the other, they are separated. researchgate.net

Spectroscopic Techniques for Polymorph Discrimination

Several spectroscopic techniques are invaluable for the discrimination of polymorphic forms. These methods are sensitive to the differences in the local environment of the molecules within the crystal lattice.

Infrared (IR) and Raman Spectroscopy: Vibrational spectroscopy techniques such as IR and Raman are highly sensitive to the hydrogen bonding environment of the amide group. The N-H stretching and C=O stretching frequencies are particularly informative. Different polymorphs will exhibit distinct vibrational spectra due to differences in the strength and geometry of the N–H···O hydrogen bonds and other intermolecular interactions. unifesp.br

Solid-State Nuclear Magnetic Resonance (ssNMR) Spectroscopy: ssNMR is a powerful tool for characterizing the solid state. Since the chemical shifts of nuclei are sensitive to their local electronic environment, different polymorphs will give rise to different ssNMR spectra. Carbon-13 and Nitrogen-15 ssNMR are commonly used to probe the structure of organic solids.

X-ray Powder Diffraction (XRPD): While single-crystal X-ray diffraction provides the definitive structure, XRPD is a more routine and high-throughput technique for identifying and distinguishing between polymorphs. Each crystalline form will produce a unique diffraction pattern, which serves as a fingerprint for that specific polymorph.

The application of these spectroscopic techniques would be essential in any study aiming to identify and characterize potential polymorphs of this compound. A combination of these methods provides a comprehensive understanding of the solid-state forms of a compound.

Applications Beyond Medicinal Chemistry

Potential in Materials Science (e.g., Supramolecular Gels)

The ability of small molecules to self-assemble into ordered, three-dimensional networks to form supramolecular gels is a rapidly growing area of materials science. These gels, formed through non-covalent interactions, have potential applications in areas such as drug delivery, tissue engineering, and environmental remediation.

The molecular architecture of 4-ethoxy-N-phenylbenzamide, featuring both a hydrogen bond donor (N-H) and acceptor (C=O) in the amide group, as well as phenyl rings capable of π-π stacking, makes it a prime candidate for a low-molecular-weight gelator. The self-assembly process is driven by the formation of intermolecular hydrogen bonds between the amide groups of adjacent molecules, leading to the formation of one-dimensional fibrillar structures. These fibers can then entangle to create a network that immobilizes the solvent, resulting in a gel.

While direct studies on the gelation properties of this compound are not extensively reported, research on analogous benzanilide and N-acyl-p-anisidine derivatives provides strong evidence for its potential. For instance, the introduction of alkoxy groups has been shown to enhance the gelation ability of benzanilide derivatives in various organic solvents. The interplay of hydrogen bonding, π-π stacking, and van der Waals forces in these systems is crucial for the formation of stable supramolecular gels.

A hypothetical model for the self-assembly of this compound into a supramolecular gel is presented in the table below, outlining the key interactions and their contributions.

| Interaction Type | Participating Moieties | Role in Gel Formation |

| Hydrogen Bonding | Amide N-H and C=O groups | Primary driving force for the formation of one-dimensional fibrillar aggregates. |

| π-π Stacking | Phenyl rings | Stabilizes the fibrillar structure by promoting intermolecular association. |

| Van der Waals Forces | Ethoxy group and phenyl rings | Contributes to the overall stability and packing of the gel network. |

This table illustrates the potential intermolecular interactions contributing to the self-assembly of this compound into a supramolecular gel.

Further research is warranted to fully elucidate the gelation capabilities of this compound in different solvents and to characterize the morphology and properties of the resulting gels.

Role in Catalysis Research as a Ligand or Scaffold

The field of catalysis heavily relies on the design and synthesis of ligands that can coordinate to a metal center and modulate its reactivity and selectivity. The benzamide (B126) scaffold, and by extension this compound, offers several features that make it an attractive platform for ligand development.

The amide nitrogen and the carbonyl oxygen atoms can act as coordination sites for metal ions. Furthermore, the phenyl rings can be functionalized to introduce additional donor atoms or to tune the steric and electronic properties of the ligand. The N-phenyl group, in particular, can be modified to create bidentate or pincer-type ligands, which are known to form stable and catalytically active metal complexes.

While specific catalytic applications of this compound as a ligand are not yet widely documented, the broader class of benzamide and benzanilide derivatives has shown promise in various catalytic transformations. For instance, palladium complexes bearing N-heterocyclic carbene ligands with amide functionalities have been successfully employed in cross-coupling reactions epa.govkapdigroupresearch.com. The amide group in these ligands can play a crucial role in stabilizing the metal center and influencing the outcome of the catalytic reaction.